molecular formula C12H10FNO2 B13481761 1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid

1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid

Katalognummer: B13481761
Molekulargewicht: 219.21 g/mol
InChI-Schlüssel: AVUJJRBXGIXLHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyano group, a fluorine atom, and a cyclobutane ring

Vorbereitungsmethoden

One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance .

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H10FNO2

Molekulargewicht

219.21 g/mol

IUPAC-Name

1-(3-cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H10FNO2/c13-10-5-8(7-14)4-9(6-10)12(11(15)16)2-1-3-12/h4-6H,1-3H2,(H,15,16)

InChI-Schlüssel

AVUJJRBXGIXLHP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C2=CC(=CC(=C2)C#N)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.